REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([O:8][C:9]([CH2:11][N:12]1[C:17]([CH3:18])=[CH:16][N:15]=[C:14](O)[C:13]1=[O:20])=[O:10])[CH3:7].O.C(OCC)(=O)C>C1(C)C=CC=CC=1>[Cl:3][C:14]1[C:13](=[O:20])[N:12]([CH2:11][C:9]([O:8][CH2:6][CH3:7])=[O:10])[C:17]([CH3:18])=[CH:16][N:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CN1C(C(=NC=C1C)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
AFTER 64 H, THE MIXTURE WAS COOLED
|
Type
|
CUSTOM
|
Details
|
THE ORGANIC LAYER WAS DRIED (NA2SO4)
|
Type
|
CUSTOM
|
Details
|
EVAPORATED IN VACUO
|
Type
|
CUSTOM
|
Details
|
THE RESIDUE WAS PURIFIED BY FLASH COLUMN CHROMATOGRAPHY ON SILICA GEL (50% ETOAC/HEXANES)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(N(C(=CN1)C)CC(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |